molecular formula C14H16ClFN4OS B5430680 N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5430680
M. Wt: 342.8 g/mol
InChI Key: SJBNQJLYDXKNJH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a combination of aromatic and heterocyclic elements, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN4OS/c1-3-12-18-19-14(20(12)4-2)22-8-13(21)17-11-6-5-9(15)7-10(11)16/h5-7H,3-4,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBNQJLYDXKNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1CC)SCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 4-chloro-2-fluoroaniline derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the formation of the acetamide linkage under specific reaction conditions, such as the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and the aromatic substituents could play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(4-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(4-bromo-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide stands out due to the specific combination of chlorine and fluorine substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the diethyl groups on the triazole ring also adds to its uniqueness, potentially affecting its solubility and interaction with biological targets.

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